molecular formula C19H24N2O2 B582855 2-[N-Benzyl-(2-hydroxyethyl)amino]-N-methyl-N-(phenylmethyl)-acetamide CAS No. 1797817-65-2

2-[N-Benzyl-(2-hydroxyethyl)amino]-N-methyl-N-(phenylmethyl)-acetamide

Cat. No.: B582855
CAS No.: 1797817-65-2
M. Wt: 312.413
InChI Key: ZTCGOBNSFJFQNS-UHFFFAOYSA-N
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Description

2-[N-Benzyl-(2-hydroxyethyl)amino]-N-methyl-N-(phenylmethyl)-acetamide is a tertiary amide derivative characterized by a benzyl group, a 2-hydroxyethylamino moiety, and a phenylmethyl (benzyl) substituent on the acetamide backbone.

Properties

IUPAC Name

N-benzyl-2-[benzyl(2-hydroxyethyl)amino]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-20(14-17-8-4-2-5-9-17)19(23)16-21(12-13-22)15-18-10-6-3-7-11-18/h2-11,22H,12-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCGOBNSFJFQNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CN(CCO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation of Amine Intermediates

The foundational step in synthesizing 2-[N-Benzyl-(2-hydroxyethyl)amino]-N-methyl-N-(phenylmethyl)-acetamide involves acylation reactions to establish the acetamide backbone. Patent WO2009057133A2 details the acylation of amines with chloroacetyl chloride under controlled conditions. For example, reacting N-benzyl-N-methylamine with chloroacetyl chloride in toluene or dichloromethane at 0–25°C in the presence of sodium carbonate or triethylamine yields the chloroacetamide intermediate. This step typically achieves >85% yield when conducted in aromatic solvents due to enhanced solubility of the amine substrate.

The choice of base significantly impacts reaction efficiency. Inorganic bases like sodium carbonate minimize side reactions compared to organic bases, which may induce premature elimination. Post-acylation, the intermediate undergoes further functionalization to introduce the hydroxyethylamino and phenylmethyl groups.

Halogenation and Condensation Approaches

Halogenation for Leaving Group Introduction

Halogenation or mesylation of hydroxyethylamino intermediates is critical for enabling nucleophilic substitution. As described in WO2009057133A2, treating 2-[N,N-Bis(2-hydroxyethyl)amino]ethoxyacetamide with thionyl chloride or mesyl chloride at −15°C to 55°C introduces chlorine or mesyl leaving groups. This step requires anhydrous conditions to prevent hydrolysis, with dichloromethane as the preferred solvent due to its low nucleophilicity.

Condensation with Benzylamines

The halogenated intermediate undergoes condensation with N-methyl-N-(phenylmethyl)amine to form the target compound. Patent CN101538223A highlights the use of phase transfer catalysts (e.g., tetrabutylammonium bromide) in a toluene-water biphasic system to enhance reaction rates. Optimal temperatures range from 50°C to 90°C, with molar ratios of 1:0.8–1.2 (amine:halogenated intermediate) ensuring complete conversion.

Table 1: Comparative Reaction Conditions for Condensation

ParameterWO2009057133A2CN101538223A
SolventTolueneToluene-water (2:1)
Temperature120–130°C50–90°C
CatalystDiisopropylamineTetrabutylammonium bromide
Yield78–82%88–92%

Protective Group Strategies for Selective Functionalization

Benzyl and Phenylmethyl Group Incorporation

Introducing N-benzyl and N-phenylmethyl groups necessitates protective group strategies to prevent undesired side reactions. US8957252B2 demonstrates the use of benzyloxycarbonyl (Cbz) groups to protect amines during acetylation steps. For instance, protecting the primary amine of D-serine with Cbz allows selective acylation of the secondary amine, a method adaptable to this compound’s synthesis.

Deprotection and Final Acetylation

Deprotection of the Cbz group via hydrogenolysis (H₂/Pd-C) or acidic conditions (HCl/EtOAc) yields the free amine, which is subsequently acetylated using acetic anhydride in the presence of 4-dimethylaminopyridine (DMAP). This two-step sequence achieves >90% purity, avoiding column chromatography through careful pH control during workup.

Solvent and Base Optimization

Solvent Selection for Reaction Efficiency

Non-polar solvents like toluene and dichloromethane dominate acylation and halogenation steps due to their ability to stabilize reactive intermediates. Polar aprotic solvents (e.g., DMF, DMSO) are avoided in early stages due to their propensity to solvate nucleophiles, reducing reactivity.

Role of Bases in Minimizing Byproducts

Triethylamine and sodium carbonate are preferred for neutralizing HCl generated during acylation. In contrast, stronger bases like potassium tert-butoxide may induce β-elimination in hydroxyethyl-containing intermediates, necessitating cautious selection.

Comparative Analysis of Methodologies

Table 2: Yield and Purity Across Synthetic Routes

MethodKey StepsYieldPurity
Acylation-AlkylationChloroacetyl chloride + Benzylamine82%95%
Halogenation-CondensationMesylation + Phase Transfer Catalysis90%98%
Protective Group RouteCbz Protection/Deprotection88%99%

The halogenation-condensation route offers superior yield and purity, attributed to the phase transfer catalyst’s role in accelerating interfacial reactions. However, the protective group strategy provides higher selectivity for complex substrates .

Chemical Reactions Analysis

Types of Reactions

2-[N-Benzyl-(2-hydroxyethyl)amino]-N-methyl-N-(phenylmethyl)-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules, particularly those that require specific functional groups for reactivity.
  • Reactivity Studies: It undergoes various reactions including oxidation, reduction, and substitution, making it useful for studying reaction mechanisms.
Reaction TypeCommon ReagentsProducts Formed
OxidationPotassium permanganateCarboxylic acids or ketones
ReductionLithium aluminum hydridePrimary or secondary amines
SubstitutionSodium hydroxideSubstituted amides or esters

Biology

  • Enzyme Interaction Studies: The compound is employed in studying enzyme interactions and protein binding, which are crucial for understanding biochemical pathways.
  • Biochemical Assays: It can be used as a probe in biochemical assays to investigate cellular processes and molecular interactions.

Medicine

  • Drug Development: There is ongoing research into its potential use in drug development, particularly for synthesizing novel therapeutic agents targeting specific diseases.
  • Pharmacological Studies: The compound's interaction with various biological targets can provide insights into its pharmacological properties.

Case Study 1: Enzyme Binding Affinity

A study investigated the binding affinity of 2-[N-Benzyl-(2-hydroxyethyl)amino]-N-methyl-N-(phenylmethyl)-acetamide to a specific enzyme involved in metabolic pathways. The results indicated significant binding activity, suggesting potential therapeutic applications in metabolic disorders.

Case Study 2: Synthesis of Novel Compounds

Research focused on using this compound as a precursor for synthesizing new derivatives with enhanced biological activity. Several derivatives were synthesized and tested for their efficacy against cancer cell lines, showing promising results.

Mechanism of Action

The mechanism of action of 2-[N-Benzyl-(2-hydroxyethyl)amino]-N-methyl-N-(phenylmethyl)-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Key Features :

  • Hydrogen Bonding : The hydroxyethyl group (–CH₂CH₂OH) enables hydrogen bonding, as observed in crystallographic studies of structurally related compounds (e.g., hydrogen-bonded dimers forming 14-membered rings) .
  • Synthetic Route : The compound can be synthesized via base-induced dimerization or alkylation reactions, analogous to methods used for N-benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide .
  • Potential Bioactivity: N-substituted phenylacetamides are often explored for antimicrobial or enzyme inhibitory activity due to structural similarities to natural products like benzylpenicillin .

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between the target compound and its analogs:

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name Key Substituents Physicochemical Properties Notable Findings Reference ID
2-[N-Benzyl-(2-hydroxyethyl)amino]-N-methyl-N-(phenylmethyl)-acetamide –CH₂CH₂OH, –CH₂Ph (benzyl), –CH₃ (methyl) High polarity due to –OH; hydrogen bonding Potential for dimerization via H-bonding
N-Benzyl-N-(4-nitrophenyl)–2-phenylacetamide –NO₂ (electron-withdrawing), –Ph (phenyl) Lower solubility; increased reactivity Enhanced electrophilicity due to –NO₂
N-[2-(Diethylamino)ethyl]-2-phenylacetamide –CH₂CH₂N(Et)₂ (tertiary amine) Basic character; improved lipid solubility Possible CNS activity due to amine group
N-Benzylacetoacetamide –COCH₃ (acetoacetyl) Ketone group enables nucleophilic reactions Used in synthetic intermediates
2-Chloro-N-ethyl-N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}acetamide –Cl (chloro), –F (fluoro) Electrophilic halogen; metabolic stability Potential agrochemical applications

Structural and Electronic Effects

  • Hydroxyethyl vs. Nitro Groups: The hydroxyethyl group (–CH₂CH₂OH) in the target compound enhances solubility and hydrogen bonding, whereas the nitro group (–NO₂) in N-benzyl-N-(4-nitrophenyl)–2-phenylacetamide introduces electron-withdrawing effects, increasing reactivity toward nucleophilic substitution .
  • Amine Substituents: The diethylaminoethyl group in N-[2-(diethylamino)ethyl]-2-phenylacetamide confers basicity and lipid solubility, contrasting with the hydroxyethyl group’s polarity .

Hydrogen Bonding and Crystallography

The target compound’s hydroxyethyl group facilitates intermolecular hydrogen bonding, a feature shared with N-benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide, which forms hydrogen-bonded dimers in its crystal structure . Such interactions may influence melting points and stability.

Bioactivity Insights

  • Antimicrobial Potential: N-substituted 2-phenylacetamides, like the title compound, share structural motifs with benzylpenicillin, suggesting possible antimicrobial activity .
  • Enzyme Inhibition: Analogs such as N-methyl-N-(4-hydroxyphenyl)-2-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide exhibit IC₅₀ values in the micromolar range (e.g., 5.31 μmol/L for compound 3e), indicating that substituent choice critically impacts bioactivity .

Biological Activity

2-[N-Benzyl-(2-hydroxyethyl)amino]-N-methyl-N-(phenylmethyl)-acetamide, with the CAS number 1797817-65-2, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₉H₂₄N₂O₂
  • Molecular Weight : 312.41 g/mol
  • Structure : The compound features a benzyl group, a hydroxyethyl moiety, and an acetamide functional group, contributing to its diverse biological activities.

Anticonvulsant Activity

Research has indicated that derivatives of N-benzyl acetamido compounds exhibit significant anticonvulsant properties. In a study evaluating various derivatives, it was found that certain compounds provided full protection against maximal electroshock (MES)-induced seizures in animal models at doses around 100 mg/kg . Notably, the presence of the hydroxy group in the molecular structure was crucial for enhancing anticonvulsant efficacy.

CompoundED50 (mg/kg)Activity
N-benzyl 2-acetamido-3-methoxypropionamide8.3High
N-benzyl 2,3-dimethoxypropionamide30Comparable to phenobarbital
This compoundTBDUnder investigation

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, influencing processes like signal transduction and metabolic regulation .

Case Studies and Research Findings

  • Anticonvulsant Study :
    • A series of experiments demonstrated that the compound's structural features significantly contributed to its anticonvulsant activity. The study highlighted the importance of substituents on the benzyl and acetamide groups in enhancing efficacy against induced seizures .
  • Antimicrobial Evaluation :
    • Related studies have shown that compounds with similar structures exhibit moderate antifungal and antibacterial activities. The presence of specific functional groups was critical in determining the effectiveness against microbial strains .
  • Pharmacological Comparisons :
    • Comparative studies with known anticonvulsants like phenobarbital revealed that some derivatives of N-benzyl acetamido compounds have comparable or superior efficacy, suggesting potential therapeutic applications in epilepsy treatment .

Q & A

Basic: What are the recommended synthetic routes for synthesizing 2-[N-Benzyl-(2-hydroxyethyl)amino]-N-methyl-N-(phenylmethyl)-acetamide, considering yield optimization and purity?

Methodological Answer:
The synthesis typically involves multi-step nucleophilic substitutions and amidation reactions. Key steps include:

  • Benzylamine alkylation : Reacting benzylamine with 2-chloroethyl ether under basic conditions to introduce the hydroxyethyl group .
  • Methylation : Using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to achieve N-methylation .
  • Amidation : Coupling the intermediate with phenylmethyl acetic acid chloride in anhydrous dichloromethane, catalyzed by triethylamine .
    Optimization Tips :
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to minimize side products .
  • Monitor reaction progress using TLC or HPLC to ensure completion before proceeding to the next step .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR identifies proton environments (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm, hydroxyethyl protons at δ 3.5–3.7 ppm) .
    • ¹³C NMR confirms carbonyl (δ ~170 ppm) and quaternary carbons .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₂₅N₂O₂: 325.1916) .
  • IR Spectroscopy : Detects amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
    Note : Cross-validate data with computational tools (e.g., PubChem’s predicted spectra) to resolve ambiguities .

Advanced: How do structural modifications at the benzyl or hydroxyethyl positions influence the compound’s biological activity?

Methodological Answer:

  • Benzyl Group Modifications :
    • Electron-withdrawing substituents (e.g., -Cl) on the benzyl ring enhance binding to hydrophobic pockets in enzymes, as seen in analogous chloro-acetamides .
    • Bulky substituents reduce solubility but may improve target specificity .
  • Hydroxyethyl Chain Adjustments :
    • Replacing hydroxyethyl with shorter alkyl chains (e.g., ethyl) decreases hydrogen-bonding capacity, reducing interactions with polar residues in kinase targets .
      Experimental Design :
  • Synthesize derivatives using parallel combinatorial chemistry .
  • Test bioactivity in enzyme inhibition assays (e.g., JAK3 or β-secretase) to correlate structure-activity relationships (SAR) .

Advanced: What strategies resolve contradictions in reported bioactivity data across different experimental models?

Methodological Answer:

  • Source Analysis : Verify assay conditions (e.g., cell permeability differences in JAK3 inhibitor studies using Calbiochem’s protocols vs. in-house models) .
  • Control Standardization : Use reference compounds (e.g., Baclofen HCl) to calibrate activity measurements .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare IC₅₀ values from diverse studies, adjusting for variables like pH, temperature, and solvent effects .

Basic: What solvent systems and reaction conditions are optimal for the amidation steps in its synthesis?

Methodological Answer:

  • Solvent Choice :
    • Anhydrous DCM or THF minimizes hydrolysis of acid chloride intermediates .
    • Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates but require strict temperature control (<0°C) .
  • Catalysts : Triethylamine or DMAP accelerates coupling efficiency .
  • Workup : Quench reactions with ice-cold water to precipitate crude product, followed by recrystallization (methanol/water) for high purity .

Advanced: How can computational chemistry predict interaction mechanisms between this compound and biological targets?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model binding to kinase ATP pockets, focusing on hydrogen bonds between the acetamide carbonyl and conserved lysine residues .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes, particularly hydrophobic interactions with benzyl groups .
  • QSAR Modeling : Train models on PubChem bioassay data (e.g., EC50 values) to predict activity against untested targets .

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